Home > Products > Screening Compounds P15764 > 3-({4-[(3-allyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}methyl)benzoic acid
3-({4-[(3-allyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}methyl)benzoic acid -

3-({4-[(3-allyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}methyl)benzoic acid

Catalog Number: EVT-3771380
CAS Number:
Molecular Formula: C22H19NO6S
Molecular Weight: 425.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Synthesis of the thiazolidinedione core: This can be achieved through a Knoevenagel condensation reaction between a substituted aldehyde or ketone and thiazolidine-2,4-dione. []
Chemical Reactions Analysis
  • Hydrolysis: The ester and amide functionalities within the molecule could undergo hydrolysis under acidic or basic conditions. []
Applications
  • Medicinal chemistry: This compound could be investigated for its potential as a lead compound in the development of novel therapeutics. Its structure suggests potential application in areas where PPARγ agonism is beneficial, such as metabolic disorders like type 2 diabetes, inflammatory diseases, and potentially even cancer. []

N-(2-[4-[2,4-Dioxo(1,3-thiazolidin-5-yl)methyl]phenoxy]ethyl)-5-(1,2-dithiolan-3-yl)-N-methylpentanamide (BP-1003)

Compound Description: BP-1003 is a thiazolidinedione derivative of alpha-lipoic acid. It acts as a potent activator of peroxisome proliferator-activated receptor gamma (PPARγ) with an EC50 in the range of 15-101 nM. [] It also shows modest activation of PPARα (EC50 5 μM). [] BP-1003 exhibits anti-inflammatory properties by inhibiting human keratinocyte proliferation and suppressing interleukin-2 production in human lymphocytes. []

Relevance: BP-1003 shares the core 2,4-dioxo-1,3-thiazolidin-5-ylidene structure with 3-({4-[(3-allyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}methyl)benzoic acid. The presence of the thiazolidinedione moiety suggests that the target compound might also possess PPAR modulating activity, similar to BP-1003. []

BP-1017

Compound Description: BP-1017 is a water-soluble dithioglycinate derivative of BP-1003. [] Like its parent compound, it displays anti-inflammatory effects in the oxazolone-sensitized mouse model of allergic contact dermatitis (ACD) when administered orally or topically. []

Relevance: BP-1017, being a derivative of BP-1003, retains the core 2,4-dioxo-1,3-thiazolidin-5-ylidene structure found in 3-({4-[(3-allyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}methyl)benzoic acid. This structural similarity suggests potential shared anti-inflammatory properties, possibly mediated through PPAR modulation. []

Rosiglitazone

Compound Description: Rosiglitazone is an antidiabetic drug belonging to the thiazolidinedione class. It acts as a PPARγ agonist. []

Relevance: Rosiglitazone serves as a reference compound for comparing the potency and efficacy of BP-1003 and BP-1017 in inhibiting human keratinocyte proliferation and interleukin-2 production. [] While not structurally identical to 3-({4-[(3-allyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}methyl)benzoic acid, its inclusion highlights the potential for thiazolidinedione derivatives, like the target compound, to exhibit anti-inflammatory and potentially antidiabetic properties through PPAR modulation. []

Methyl 4-(4-((2,4-dioxo-1,3-thiazolidin-5-yl)methyl)phenoxy)-3-(5-ethylpyridin-2-yl)butanoate

Compound Description: This compound emerged as a potential inhibitor of the Transcription Initiation Factor Like Protein of Leishmania donovani through virtual screening studies. [] It demonstrated high binding affinity in GOLD docking simulations and received a good score in Discovery Studio analyses. []

Relevance: Similar to 3-({4-[(3-allyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}methyl)benzoic acid, this compound incorporates a 2,4-dioxo-1,3-thiazolidin-5-yl group linked to a phenyl ring via a methylene bridge. This shared structural motif suggests potential similarities in their binding properties and biological activities. []

4-{(Z)-[(2Z)-2-(2-Fluorobenzylidene)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid (Compound 1)

Compound Description: Compound 1 is a high-potency full agonist of human GPR35 identified through a high-throughput screen. [] It displays marked selectivity for the human GPR35 receptor and exhibits some signal bias between β-arrestin-2 and G protein-dependent assays. []

Relevance: ML-145 and 3-({4-[(3-allyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}methyl)benzoic acid both possess a 4-oxo-1,3-thiazolidin moiety and a benzoic acid group, although their overall structures differ. Understanding the structure-activity relationships of these compounds could provide insights into their respective interactions with GPR35. [, ]

Properties

Product Name

3-({4-[(3-allyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}methyl)benzoic acid

IUPAC Name

3-[[4-[(E)-(2,4-dioxo-3-prop-2-enyl-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy]methyl]benzoic acid

Molecular Formula

C22H19NO6S

Molecular Weight

425.5 g/mol

InChI

InChI=1S/C22H19NO6S/c1-3-9-23-20(24)19(30-22(23)27)12-14-7-8-17(18(11-14)28-2)29-13-15-5-4-6-16(10-15)21(25)26/h3-8,10-12H,1,9,13H2,2H3,(H,25,26)/b19-12+

InChI Key

GQQIJCKPWPNSSZ-XDHOZWIPSA-N

SMILES

COC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)S2)CC=C)OCC3=CC(=CC=C3)C(=O)O

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)S2)CC=C)OCC3=CC(=CC=C3)C(=O)O

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=O)S2)CC=C)OCC3=CC(=CC=C3)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.